Pamidronic Acid
Pamidronic Acid
Pamidronic Acid is an amino- bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Pamidronic acid binds to and adsorbs onto hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also binds to and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoid metabolites that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, leading to the induction of apoptosis of osteoclasts. By preventing osteoclast-mediated bone resorption, pamidronic acid decreases bone turnover rate, stabilizes the bone matrix and reduces hypercalcemia.
Pamidronate, also known as pamidronic acid or ribodroat, belongs to the class of organic compounds known as bisphosphonates. These are organic compounds containing two phosphonate groups linked together through a carbon atoms. Pamidronate is a drug which is used for the treatment of moderate or severe hypercalcemia associated with malignancy. Pamidronate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Pamidronate has been detected in multiple biofluids, such as urine and blood. Within the cell, pamidronate is primarily located in the cytoplasm. In humans, pamidronate is involved in the pamidronate action pathway. Pamidronate is a potentially toxic compound.
Pamidronic acid is a second generation, nitrogen containing bisphosphonate similar to [neridronic acid] and [alendronic acid]. Pamidronic acid was first described in the literature in 1977. The second generation bisphosphonates are less common as third generation bisphosphonates, such as [ibandronic acid], [zoledronic acid], [minodronic acid], and [risedronic acid] are becoming more popular. Pamidronic acid was granted FDA approval on 31 October 1991.
Pamidronate, also known as pamidronic acid or ribodroat, belongs to the class of organic compounds known as bisphosphonates. These are organic compounds containing two phosphonate groups linked together through a carbon atoms. Pamidronate is a drug which is used for the treatment of moderate or severe hypercalcemia associated with malignancy. Pamidronate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Pamidronate has been detected in multiple biofluids, such as urine and blood. Within the cell, pamidronate is primarily located in the cytoplasm. In humans, pamidronate is involved in the pamidronate action pathway. Pamidronate is a potentially toxic compound.
Pamidronic acid is a second generation, nitrogen containing bisphosphonate similar to [neridronic acid] and [alendronic acid]. Pamidronic acid was first described in the literature in 1977. The second generation bisphosphonates are less common as third generation bisphosphonates, such as [ibandronic acid], [zoledronic acid], [minodronic acid], and [risedronic acid] are becoming more popular. Pamidronic acid was granted FDA approval on 31 October 1991.
Brand Name:
Vulcanchem
CAS No.:
40391-99-9
VCID:
VC0017006
InChI:
InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11)
SMILES:
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O
Molecular Formula:
C₃H₁₁NO₇P₂
Molecular Weight:
235.07 g/mol
Pamidronic Acid
CAS No.: 40391-99-9
Reference Standards
VCID: VC0017006
Molecular Formula: C₃H₁₁NO₇P₂
Molecular Weight: 235.07 g/mol
CAS No. | 40391-99-9 |
---|---|
Product Name | Pamidronic Acid |
Molecular Formula | C₃H₁₁NO₇P₂ |
Molecular Weight | 235.07 g/mol |
IUPAC Name | (3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid |
Standard InChI | InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11) |
Standard InChIKey | WRUUGTRCQOWXEG-UHFFFAOYSA-N |
SMILES | C(CN)C(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES | C(CN)C(O)(P(=O)(O)O)P(=O)(O)O |
Melting Point | 254-262 |
Physical Description | Solid |
Description | Pamidronic Acid is an amino- bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Pamidronic acid binds to and adsorbs onto hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also binds to and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoid metabolites that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, leading to the induction of apoptosis of osteoclasts. By preventing osteoclast-mediated bone resorption, pamidronic acid decreases bone turnover rate, stabilizes the bone matrix and reduces hypercalcemia. Pamidronate, also known as pamidronic acid or ribodroat, belongs to the class of organic compounds known as bisphosphonates. These are organic compounds containing two phosphonate groups linked together through a carbon atoms. Pamidronate is a drug which is used for the treatment of moderate or severe hypercalcemia associated with malignancy. Pamidronate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Pamidronate has been detected in multiple biofluids, such as urine and blood. Within the cell, pamidronate is primarily located in the cytoplasm. In humans, pamidronate is involved in the pamidronate action pathway. Pamidronate is a potentially toxic compound. Pamidronic acid is a second generation, nitrogen containing bisphosphonate similar to [neridronic acid] and [alendronic acid]. Pamidronic acid was first described in the literature in 1977. The second generation bisphosphonates are less common as third generation bisphosphonates, such as [ibandronic acid], [zoledronic acid], [minodronic acid], and [risedronic acid] are becoming more popular. Pamidronic acid was granted FDA approval on 31 October 1991. |
Related CAS | 57248-88-1 (di-hydrochloride salt) |
Solubility | 1.58e+01 g/L |
Synonyms | (3-amino-1-hydroxypropylidene)-1,1-biphosphonate 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid 1-hydroxy-3-aminopropane-1,1-diphosphonic acid AHPrBP amidronate Amino 1 hydroxypropane 1,1 diphosphonate amino-1-hydroxypropane-1,1-diphosphonate aminohydroxypropylidene diphosphonate aminopropanehydroxydiphosphonate Aredia pamidronate pamidronate calcium pamidronate disodium pamidronate monosodium Pamidronic Acid |
PubChem Compound | 4674 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume